molecular formula C11H20N2O B11752981 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B11752981
M. Wt: 196.29 g/mol
InChI Key: UNTROVBPKMBQLH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane (CAS 1360547-51-8) is a high-purity bifunctional organic compound of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an 8-oxa-3-azabicyclo[3.2.1]octane scaffold with a piperidin-4-yl substituent, creating a versatile and structurally complex building block . The core 8-oxa-3-azabicyclo[3.2.1]octane structure is a bridged compound, a class known for its presence in molecules with notable physiological activities . Recent patent literature indicates that derivatives based on the 8-oxa-3-azabicyclo[3.2.1]octane scaffold are being actively investigated for their therapeutic potential, particularly in the treatment and prevention of various diseases, including a wide range of cancers such as breast, lung, ovarian, and prostate cancers . The piperidine moiety is one of the most prevalent heterocyclic subunits found in FDA-approved drugs, enhancing the research value of this compound as a precursor for the development of novel pharmacologically active molecules . With a molecular formula of C 11 H 20 N 2 O and a molecular weight of 196.29 g/mol, this compound is supplied with a purity of 95% or higher . It is intended for research applications only and is a key intermediate for scientists working in lead optimization and the synthesis of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

3-piperidin-4-yl-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H20N2O/c1-2-11-8-13(7-10(1)14-11)9-3-5-12-6-4-9/h9-12H,1-8H2

InChI Key

UNTROVBPKMBQLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclization of cis-2,5-Bishydroxymethyl-tetrahydrofuran

A widely cited method involves the cyclization of cis-2,5-bishydroxymethyl-tetrahydrofuran under acidic conditions. The reaction proceeds via intramolecular etherification, forming the bicyclic oxygen bridge. Key parameters include:

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

  • Temperature : 80–100°C under reflux.

  • Yield : 60–75%, with purity dependent on distillation or recrystallization.

This route is favored for scalability but requires careful control of stereochemistry to avoid byproducts such as open-chain ethers.

Oxidative Ring Closure of Thioamide Precursors

An alternative approach, described in the synthesis of isothiazolo[4,3-b]pyridine derivatives, employs oxidative ring closure. Starting from 3-amino-5-bromopyridine-2-carbothioamide, hydrogen peroxide in methanol induces cyclization to form the bicyclic structure. This method achieves moderate yields (50–65%) but is critical for introducing nitrogen heteroatoms.

  • Base : Potassium carbonate or triethylamine.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : 70–85%, with purification via column chromatography.

Suzuki-Miyaura Coupling

For halogenated intermediates, palladium-catalyzed coupling with piperidin-4-ylboronic acid pinacol ester offers regioselectivity. For example:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Base : Potassium carbonate.

  • Solvent : Dioxane/water (4:1).

  • Yield : 55–70%.

Functionalization and Derivatization

Post-synthesis modifications enable the production of bioactive analogs:

Sandmeyer Reaction for Halogenation

The PMC study highlights bromination via a Sandmeyer reaction, converting amino groups to bromo substituents:

  • Reagents : Sodium nitrite, CuBr, HBr.

  • Yield : 40–50%, with challenges in byproduct formation during scale-up.

Mitsunobu Reaction for Etherification

In ZA983257B, Mitsunobu conditions (DIAD, PPh3) couple the bicyclic core with hydroxyl-containing piperidines. This method preserves stereochemistry but requires anhydrous conditions.

Purification and Characterization

Step Technique Conditions Outcome
Crude Product IsolationLiquid-Liquid ExtractionDichloromethane/waterRemoves unreacted starting materials
ChromatographySilica Gel ColumnHexane/ethyl acetate (3:1 to 1:2)≥95% purity
CrystallizationEthanol/WaterSlow cooling at 4°CNeedle-like crystals for XRD analysis

Scale-Up Challenges and Solutions

  • Thionation Side Reactions : Use of Lawesson’s reagent instead of P2S5 minimizes hydrolysis during thioamide formation.

  • Neutralization Efficiency : Substituting solid K2CO3 with 30% NaOH reduces processing time in large-scale Sandmeyer reactions.

  • Pd Catalyst Cost : Recycling protocols using activated carbon recovery lower expenses in Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

ATR Inhibition
Recent research has identified 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane as a promising ATR inhibitor. ATR plays a crucial role in the cellular response to DNA damage, particularly in cancer cells where DNA replication stress is prevalent. The compound's ability to selectively inhibit ATR can potentially enhance the efficacy of existing cancer therapies by sensitizing tumor cells to DNA-damaging agents, thereby improving treatment outcomes for patients with various cancers .

Pharmacokinetic Properties
Studies indicate that compounds within the 8-oxa-3-azabicyclo[3.2.1]octane family exhibit favorable pharmacokinetic properties, including improved absorption and metabolic stability. These characteristics are essential for developing effective oral medications that minimize side effects associated with traditional cancer treatments .

Therapeutic Applications

Cancer Treatment
The selective inhibition of ATR by this compound can be particularly beneficial in treating cancers characterized by high levels of replication stress, such as breast and ovarian cancers. By targeting ATR, this compound may enhance the effectiveness of chemotherapeutic agents and reduce the likelihood of resistance developing in tumor cells .

Neuropharmacology
Compounds with a piperidine moiety have been linked to various neurological applications, including potential treatments for neurodegenerative diseases and conditions involving cognitive decline. The structural characteristics of this compound may lend themselves to modulating neurotransmitter systems, thereby offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Table: Summary of Research Findings on this compound

StudyApplicationFindings
Cancer TherapyDemonstrated selective ATR inhibition leading to enhanced efficacy of DNA-damaging agents in vitro and in vivo.
NeuropharmacologyExhibited potential for modifying neurotransmitter activity; further studies needed for clinical implications.
PharmacokineticsShowed improved absorption and reduced side effects compared to traditional chemotherapeutics; promising oral bioavailability profile.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine and Substituted Morpholines

Standard morpholine (a six-membered ring with one oxygen and one nitrogen atom) is a common structural motif in kinase inhibitors. However, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane introduces rigidity, which improves binding affinity and selectivity. For example:

  • In thieno[3,2-d]pyrimidine-based inhibitors, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane increased mTOR selectivity over PI3Kα by >1000-fold (e.g., compound 17 in ) .
  • In PI3K inhibitors (e.g., PQR514 derivatives), this substitution improved cellular efficacy and kinase affinity .
Table 1: Activity of Bridged Morpholine Derivatives in mTOR Inhibition
Compound Structure mTOR Ki (nM) PI3Kα Selectivity (Fold) Source
Morpholine (standard) Six-membered ring 250 1x
8-Oxa-3-azabicyclo[3.2.1]octane (M19) Bridged octane (O at C8, N at C3) 13 >1000x
3-Oxa-8-azabicyclo[3.2.1]octane (M18) Bridged octane (O at C3, N at C8) 24 ~500x
3-Oxa-6-azabicyclo[3.1.1]heptane (M14) Bridged heptane >1000 No selectivity

Key Findings :

  • The position of heteroatoms (O and N) in the bicyclic system critically impacts activity. M19 (8-oxa-3-aza) exhibits superior mTOR affinity (Ki = 13 nM) compared to its isomer M18 (Ki = 24 nM) .
  • Smaller bicyclic systems (e.g., heptane-based M14) show reduced activity, emphasizing the importance of ring size .

Comparison with Other Bicyclic and Spirocyclic Analogs

8-Oxa-5-azaspiro[3.5]nonane (M4)

This spirocyclic analog was evaluated in PI3K inhibitors but showed reduced mTOR affinity compared to 8-oxa-3-azabicyclo[3.2.1]octane, highlighting the advantage of bridged systems over spirocyclic ones for kinase selectivity .

6-Oxa-3-azabicyclo[3.1.1]heptane (M15)

Despite structural similarity, this heptane-based analog demonstrated negligible mTOR inhibition (Ki > 1000 nM), underscoring the necessity of an octane scaffold for optimal binding .

Biological Activity

The compound 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a member of the bicyclic amine family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.29 g/mol

The structural characteristics of this compound contribute to its interaction with various biological targets, particularly receptors in the central nervous system.

Research indicates that This compound may exhibit activity as a mu-opioid receptor antagonist . This mechanism is significant in the development of analgesics and treatments for opioid addiction. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in pain management and addiction therapies .

Pharmacological Studies

  • Antinociceptive Effects : Studies have shown that derivatives of bicyclic amines can produce antinociceptive effects in animal models. For instance, compounds similar to This compound have been tested for their ability to reduce pain responses in rodents, indicating potential applications in pain relief .
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective properties, possibly through the modulation of glutamate receptors or inhibition of neuroinflammatory pathways. This could be particularly relevant in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundMu-opioid receptor antagonist
ZidebactamAntibacterial
Other bicyclic aminesAntinociceptive

Case Study 1: Opioid Receptor Modulation

In a controlled study, researchers administered This compound to mice subjected to pain stimuli. The results indicated a significant reduction in pain perception compared to control groups, supporting its role as a mu-opioid receptor antagonist.

Case Study 2: Neuroprotection in Animal Models

Another study explored the neuroprotective effects of this compound on models of induced neurotoxicity. The findings revealed that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. Table 1. Example Synthetic Conditions

ReactantsSolventTemperature/TimeKey StepsYieldReference
1,2-difluoro-4-nitrobenzene, nortropinone HClDMF100°C, 2 hNucleophilic substitution, recrystallizationNot reported

Basic: How is the structural conformation of this bicyclic compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. For a structurally similar compound, X-ray analysis revealed:

  • A chair conformation for the piperidine ring (deviation: 0.84 Å for N atom).
  • An envelope conformation for the pyrrolidine ring (deviation: 0.66 Å for N atom).
  • Dihedral angles between aromatic and bicyclic planes (86.59° and 67.63°) .

Q. Table 2. Structural Parameters from X-ray Analysis

ParameterValueObservationReference
Dihedral angle (benzene vs. piperidine)86.59°Orthogonal orientation
Piperidine ring conformationChairStabilized by steric effects

Basic: What purification techniques ensure high enantiomeric purity?

Methodological Answer:
Recrystallization from solvents like ethyl acetate or acetone is effective for enantiomer separation. For example, slow evaporation from acetone yielded X-ray-quality crystals of a derivative . Chiral chromatography (e.g., cellulose-based columns) may resolve stereoisomers, as seen in studies on exo/endo isomers of related bicyclic compounds .

Basic: How should researchers handle safety and stability during synthesis?

Methodological Answer:

  • Avoid heat sources and sparks (P210) .
  • Use PPE: face shields, gloves, and fume hoods .
  • Store in airtight containers at room temperature, away from moisture .

Basic: What spectroscopic methods confirm the bicyclic structure?

Methodological Answer:

  • NMR : Analyze chemical shifts for protons adjacent to nitrogen/oxygen atoms.
  • Mass Spectrometry : Confirm molecular weight (e.g., 231.33 g/mol for a related compound ).
  • IR : Identify functional groups (e.g., C-O-C stretch for oxa bridge).

Advanced: How do substituents influence bioactivity in SAR studies?

Methodological Answer:
Systematic substitution at C3 or C8 positions alters receptor binding. For example:

  • Electron-withdrawing groups (e.g., nitro) enhance stability but reduce solubility.
  • Bulkier groups (e.g., benzyl) increase steric hindrance, affecting target interactions .

Q. Table 3. Substituent Impact on Bioactivity

SubstituentPositionObserved EffectReference
2-Fluoro-4-nitrophenylC8Intermediate for oxazolidinone derivatives
Methyl/ThienylC3Varied dopamine receptor affinity

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

  • Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding with receptors (e.g., dopamine transporters ).
  • MD Simulations : Assess conformational stability over time (e.g., 100 ns runs with AMBER).
  • QSAR : Correlate substituent properties (logP, polar surface area) with activity .

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

  • Control Experiments : Replicate under standardized conditions (solvent, temperature).
  • Meta-Analysis : Compare data across studies (e.g., conflicting receptor binding results in vs. ).
  • Orthogonal Assays : Validate activity using biochemical (e.g., radioligand binding) and cellular (e.g., cAMP assays) methods.

Advanced: What strategies optimize stereochemical synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butyl carbamates to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ Pd or Ru catalysts for enantioselective C–N bond formation.
  • Kinetic Resolution : Separate enantiomers via enzymatic methods (e.g., lipases) .

Advanced: How to assess environmental fate and toxicity?

Methodological Answer:

  • Environmental Compartment Analysis : Measure distribution in soil/water using LC-MS .
  • Biotransformation Studies : Incubate with liver microsomes to identify metabolites.
  • Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) .

Q. Table 4. Environmental Impact Assessment Framework

ParameterMethodReference
BiodegradationOECD 301F
BioaccumulationLogKow determination

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